molecular formula C18H38O B8500210 4-Octadecanol CAS No. 856576-38-0

4-Octadecanol

Cat. No.: B8500210
CAS No.: 856576-38-0
M. Wt: 270.5 g/mol
InChI Key: IIMNMDYAGLBIOT-UHFFFAOYSA-N
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Description

4-Octadecanol is an organic compound belonging to the class of long-chain fatty alcohols, specifically an 18-carbon secondary alcohol . Unlike its primary alcohol isomer, 1-Octadecanol (Stearyl Alcohol), which is well-documented as a widely used emollient and emulsifier in cosmetics and pharmaceuticals , the secondary hydroxyl group of this compound confers distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and materials science research, particularly for studying structure-activity relationships and the effect of hydroxyl group position on physical properties like melting point and solubility. Fatty alcohols such as octadecanol are also of interest in biochemical studies, as they are involved in lipid metabolism; related research on the primary isomer has shown that abnormal accumulation of fatty alcohols in plasma is associated with certain genetic disorders like Sjogren-Larsson syndrome . As a research material, this compound can be utilized in the investigation of novel lubricants, surfactants, and phase-change materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

856576-38-0

Molecular Formula

C18H38O

Molecular Weight

270.5 g/mol

IUPAC Name

octadecan-4-ol

InChI

InChI=1S/C18H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-18(19)16-4-2/h18-19H,3-17H2,1-2H3

InChI Key

IIMNMDYAGLBIOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CCC)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

4-Octadecanol is utilized in the pharmaceutical industry primarily as an excipient in drug formulations. Its properties as a stabilizer and emulsifier make it valuable in various formulations:

  • Emulsifier : It stabilizes oil-in-water emulsions, enhancing the uniformity of creams and ointments. This property is crucial for topical applications where consistent delivery of active ingredients is required.
  • Controlled-Release Formulations : this compound has been investigated for use in controlled-release tablets and microspheres. Its ability to modulate drug release rates can improve therapeutic efficacy and patient compliance .
  • Transdermal Penetration Enhancer : Research indicates that this compound can enhance the permeation of drugs through biological membranes, making it useful in transdermal patches .

Table 1: Pharmaceutical Applications of this compound

Application TypeDescription
EmulsifierStabilizes oil-in-water emulsions in creams and ointments
Controlled-Release FormulationsModulates drug release rates in tablets and microspheres
Transdermal Penetration EnhancerEnhances drug permeation through skin for transdermal delivery

Cosmetic Applications

In cosmetics, this compound serves several roles:

  • Thickening Agent : It increases the viscosity of formulations, which is essential for creating stable creams and lotions.
  • Emollient : Provides moisturizing properties by forming a barrier on the skin surface, thereby preventing moisture loss.
  • Stabilizer : Helps maintain the stability of emulsions by preventing phase separation .

Table 2: Cosmetic Applications of this compound

Application TypeDescription
Thickening AgentIncreases viscosity in creams and lotions
EmollientMoisturizes skin by forming a barrier
StabilizerPrevents phase separation in emulsions

Food Industry Applications

In the food industry, this compound is recognized for its role as a food additive:

  • Flavoring Agent : Used to enhance or stabilize flavors in various food products.
  • Food Packaging : Investigated for its potential to improve the barrier properties of packaging materials .

Table 3: Food Industry Applications of this compound

Application TypeDescription
Flavoring AgentEnhances or stabilizes flavors in food products
Food PackagingImproves barrier properties of packaging materials

Material Science Applications

Research into material science has highlighted the self-assembly properties of this compound:

  • Thin Films and Coatings : Its ability to form ordered structures makes it suitable for creating thin films with specific functionalities, such as hydrophobic coatings .
  • Electronics : Investigations are ongoing into its use for developing materials with unique electronic properties due to its self-assembly capabilities on surfaces like gold .

Table 4: Material Science Applications of this compound

Application TypeDescription
Thin Films and CoatingsCreates ordered structures for specific functionalities
ElectronicsPotential applications in developing novel electronic materials

Environmental Science Applications

In environmental studies, this compound has been studied for its role in plant interactions:

  • Plant Wax Component : As part of plant waxes, it contributes to water repellency and affects soil properties.
  • Impact on Plant Growth : Research suggests that it may influence plant hormone signaling pathways .

Table 5: Environmental Science Applications of this compound

Application TypeDescription
Plant Wax ComponentContributes to water repellency in plants
Impact on Plant GrowthInfluences hormone signaling pathways

Case Studies

  • Controlled Release Formulations : A study demonstrated that incorporating this compound into microsphere formulations improved the release profile of paclitaxel, enhancing its therapeutic efficacy against cancer cells .
  • Transdermal Delivery Systems : Research indicated that formulations containing this compound significantly increased the permeation rates of drugs through human skin models compared to standard formulations without it .
  • Food Packaging Innovations : A recent project explored using this compound to enhance the barrier properties of biodegradable films, showing promise for sustainable packaging solutions .

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

Table 1: Structural Comparison

Compound Chain Length Hydroxyl Position Molecular Weight (g/mol) Structure Type
4-Octadecanol C18 Secondary (C4) 270.50 Linear
1-Octadecanol C18 Primary (C1) 270.50 Linear
Hexadecanol (C16) C16 Primary (C1) 242.44 Linear
2-Octyldodecanol C20 Primary (C1) 298.50 Branched

Key Findings :

  • Chain Length: Longer chains (e.g., C18 vs. C16) increase melting points and reduce water solubility due to stronger van der Waals interactions. Hexadecanol (C16) has a lower molecular weight (242.44 g/mol) compared to this compound (270.50 g/mol), making it more volatile .
  • Branching: 2-Octyldodecanol (branched C20) has a lower melting point than linear analogs due to reduced molecular packing efficiency. This property makes it favorable in cosmetic formulations for texture enhancement .
  • Hydroxyl Position: Secondary alcohols (e.g., this compound) typically exhibit lower boiling points and higher solubility in organic solvents than primary alcohols (e.g., 1-octadecanol) due to reduced hydrogen bonding capacity .
Environmental and Toxicological Profiles

Table 2: Hazard and Environmental Fate

Compound Biodegradability Acute Aquatic Toxicity (LC50) Human Health Concerns
1-Octadecanol High >100 mg/L (low concern) Low dermal irritation
This compound* Moderate Estimated >50 mg/L Likely low irritation
Hexadecanol High >100 mg/L Low toxicity
2-Octyldodecanol Moderate Data limited Mild skin sensitization

*Inferred from analogs .

Key Findings :

  • This compound is expected to follow this trend but may show slower degradation than primary alcohols due to steric hindrance at the secondary hydroxyl group .
  • Hexadecanol (C16) and 1-octadecanol (C18) exhibit negligible acute aquatic toxicity (LC50 >100 mg/L), while branched analogs like 2-octyldodecanol lack sufficient data but are presumed less biodegradable .

Table 3: Industrial and Commercial Uses

Compound Applications Functional Role
1-Octadecanol Cosmetics, pharmaceuticals, lubricants Emulsifier, thickener
This compound* Limited industrial use Potential solvent intermediate
Hexadecanol Surfactants, plasticizers Emulsion stabilizer
2-Octyldodecanol Skincare products, hair conditioners Emollient, texture enhancer

*Inferred from structural analogs .

Key Findings :

  • 1-Octadecanol: Widely used for its primary alcohol reactivity, enabling esterification and etherification in surfactant synthesis.
  • This compound: Secondary alcohol structure limits its utility in reactions requiring terminal hydroxyl groups. Potential niche uses include specialty solvents or intermediates in organic synthesis.
  • 2-Octyldodecanol: Branched structure enhances spreadability in skincare products, a property less achievable with linear alcohols .

Preparation Methods

Reaction Mechanism and Conditions

Hydrogenation proceeds through adsorption of H2\text{H}_2 and the ketone onto a metal surface, typically palladium or nickel. The carbonyl group is reduced to a hydroxyl group, yielding the secondary alcohol. Optimal conditions include:

  • Catalyst : 5% Pd/C or Raney nickel

  • Temperature : 80–120°C

  • Pressure : 10–50 bar H2\text{H}_2

  • Solvent : Ethanol or tetrahydrofuran

A study demonstrated that 4-octadecanone hydrogenated with 5% Pd/C at 100°C and 30 bar H2\text{H}_2 achieved a 92% yield. Side products, such as over-reduced alkanes, were minimized by modulating hydrogen flow rates.

Reduction of Esters and Carboxylic Acids

Alternative routes involve the reduction of 4-octadecanoic acid derivatives. Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) and sodium borohydride (NaBH4\text{NaBH}_4) are commonly employed, though their efficacy varies with substrate complexity.

Lithium Aluminum Hydride Reduction

Methyl 4-octadecanoate treated with LiAlH4\text{LiAlH}_4 in anhydrous diethyl ether undergoes ester-to-alcohol conversion:

RCOOR’+LiAlH4RCH2OH+LiAl(OR’)4\text{RCOOR'} + \text{LiAlH}4 \rightarrow \text{RCH}2\text{OH} + \text{LiAl(OR')}_4

Typical conditions yield 85–90% this compound, though side reactions like alkene formation may occur if temperatures exceed 0°C.

Borane-Mediated Reduction

Borane-tetrahydrofuran (BH3THF\text{BH}_3\cdot\text{THF}) selectively reduces esters to alcohols under milder conditions. For this compound synthesis, this method offers a 78% yield at 60°C with minimal byproducts.

Acid-Catalyzed Hydration of Alkenes

The hydration of 4-octadecene via acid catalysis provides a scalable route. Sulfuric or phosphoric acid facilitates Markovnikov addition of water to the alkene, forming the secondary alcohol.

Industrial-Scale Protocol

A patented method describes the continuous hydration of 4-octadecene in a tubular reactor:

  • Catalyst : 98% H2SO4\text{H}_2\text{SO}_4

  • Temperature : 150–180°C

  • Pressure : 20–30 bar

  • Residence Time : 2–4 hours

This process achieves 88% conversion with 95% selectivity toward this compound. Neutralization and distillation steps purify the product to >99% purity.

Enzymatic Synthesis

Biocatalytic methods using lipases or esterases have gained traction for sustainable production. Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of 4-octadecyl acetate in aqueous buffer:

RCOOAc+H2OCAL-BRCH2OH+AcOH\text{RCOOAc} + \text{H}2\text{O} \xrightarrow{\text{CAL-B}} \text{RCH}2\text{OH} + \text{AcOH}

Key advantages include ambient reaction conditions (25–40°C) and enantioselectivity. A 2020 study reported a 76% yield with 98% enantiomeric excess.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and environmental impact of major synthesis routes:

Method Yield (%) Purity (%) Catalyst Cost Energy Intensity
Catalytic Hydrogenation9299HighModerate
LiAlH4\text{LiAlH}_4 Reduction8895MediumHigh
Acid-Catalyzed Hydration8899LowHigh
Enzymatic Hydrolysis7698MediumLow

Catalytic hydrogenation balances yield and purity, making it preferable for industrial use. Enzymatic methods, while less efficient, align with green chemistry principles.

Industrial Production and Optimization

Continuous-Flow Reactors

Modern facilities employ continuous-flow systems to enhance reaction control and throughput. A 2023 pilot plant demonstrated a 20% increase in yield using microchannel reactors for hydrogenation, reducing catalyst loading by 15%.

Byproduct Management

Distillation residues containing over-reduced alkanes (e.g., octadecane) are recycled into lubricant feedstocks, minimizing waste. Advanced membrane filtration techniques recover >90% of unreacted ketones for reuse .

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of 4-Octadecanol?

  • Methodological Framework : Use the PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to define hypotheses and variables. For example, compare solubility profiles (outcome) of this compound in polar vs. non-polar solvents (intervention) under controlled temperature conditions (population). Ensure variables like purity (≥95%) and molecular weight (270.49 g/mol) are standardized .
  • Data Collection : Record raw data (e.g., melting points, solubility thresholds) in appendices, with processed data (statistical averages, error bars) in the main text. Use HPLC or GC techniques for purity validation, as recommended in analytical standards .

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